2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
Description
Properties
IUPAC Name |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(20-12)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSYNFUNPLJVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225053-32-6 | |
| Record name | 2-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-Phenyl-5-Bromothiazole
The thiazole core is first functionalized with a bromine atom at the 5-position to enable subsequent borylation. A modified Hantzsch thiazole synthesis is employed, combining α-bromoketones with thiourea derivatives. For example, reaction of 2-phenylacetophenone-derived α-bromoketone with thiourea in ethanol under reflux yields 2-phenyl-5-bromothiazole.
Reaction Conditions
Miyaura Borylation Reaction
The 5-bromo substituent is replaced with a boronate ester via palladium-catalyzed Miyaura borylation. This method uses bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to achieve sp²–sp² bond formation.
Optimized Protocol
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
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Base : KOAc (3.0 equiv)
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Solvent : 1,4-Dioxane (100°C, 24 h)
Mechanistic Insight
The Pd⁰ catalyst oxidatively adds to the C–Br bond, forming a PdII intermediate. Transmetalation with B₂Pin₂ followed by reductive elimination yields the boronate ester.
Method 2: Suzuki-Miyaura Cross-Coupling
Direct Coupling on Preformed Thiazoles
This one-pot approach couples a boronic acid with a halogenated thiazole. For instance, 5-bromo-2-phenylthiazole reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki conditions.
Representative Procedure
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Catalyst : Pd(PPh₃)₄ (6 mol%)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : THF/H₂O (4:1, 66°C, 36 h)
Advantages
-
Tolerates electron-withdrawing groups on the thiazole.
Method 3: Hantzsch Thiazole Synthesis with Boronate Precursors
Boronate-Functionalized α-Bromoketones
A boronate ester is introduced early by using α-bromoketones pre-functionalized with pinacol boronate groups. Cyclization with thiourea directly yields the target compound.
Synthetic Route
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Synthesis of α-Bromo-5-(pinacolatoboron)acetophenone :
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Cyclization :
Limitations
-
Low yield due to boronate group instability under high-temperature cyclization.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | 2 | 60–65 | High regioselectivity; scalable | Requires halogenated precursor |
| Suzuki Coupling | 1 | 78–82 | One-pot; functional group tolerance | Palladium catalyst cost |
| Hantzsch with Boronate | 2 | 27–33 | Early boronate introduction | Low yield; sensitive intermediates |
Key Findings
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group or the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as a precursor for boron-containing drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting specific biomolecules. The thiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes critical differences between the target compound and its analogs:
Key Research Findings
Reactivity in Cross-Coupling :
- The boronic ester group in the target compound facilitates Suzuki-Miyaura reactions, enabling biaryl bond formation for drug intermediates .
- Analogs with electron-withdrawing groups (e.g., CF₃) exhibit slower coupling kinetics but higher regioselectivity .
Biological Activity: Carboxamide derivatives show enhanced binding to serine proteases due to H-bond donor/acceptor capacity . Adamantane-functionalized thiazoles demonstrate moderate inhibition of kinases (e.g., EGFR) in preclinical studies .
Material Science Applications :
- Isoxazole and isothiazole analogs exhibit tunable fluorescence, making them candidates for OLED emitters .
- Methyl-substituted derivatives improve thermal stability in polymer composites .
Synthetic Challenges :
- Bulky substituents (e.g., cyclohexyl) reduce reaction yields in Pd-catalyzed couplings due to steric hindrance .
- Fluorinated analogs require specialized catalysts (e.g., Pd(OAc)₂ with SPhos) for efficient cross-coupling .
Biological Activity
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities of this compound based on recent studies and findings.
- Molecular Formula : C16H24BNO4S
- Molecular Weight : 337.242 g/mol
- CAS Number : 1093878-43-3
- Structure : The compound features a thiazole ring substituted with a phenyl group and a dioxaborolane moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus showed values ranging from 4–8 μg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines. For example:
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been explored in several studies:
- Compounds similar to this compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines in vitro .
Case Studies and Research Findings
Various research articles have documented the biological activities of thiazole derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Mechanisms :
- Pharmacokinetic Studies :
Data Tables
| Activity Type | Compound/Derivatives | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Thiazole Derivative (similar structure) | 4–8 µg/mL (S. aureus) | Effective against MRSA |
| Anticancer | MDA-MB-231 Cell Line | IC50 = 0.126 µM | High selectivity for cancer |
| Anti-inflammatory | Thiazole Derivative | N/A | Inhibits pro-inflammatory cytokines |
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., deshielded protons adjacent to the boronic ester at δ ~7.5–8.5 ppm) .
- IR spectroscopy : B-O stretches (~1350 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) validate functional groups.
- X-ray crystallography : Resolves boronic ester geometry and torsional angles between the phenyl and thiazole rings. SHELXL software is widely used for refinement .
How do structural modifications (e.g., substituents on the thiazole ring) influence reactivity in cross-coupling reactions?
Advanced
Comparative studies of analogs reveal:
- Electron-withdrawing groups (e.g., fluorine) : Enhance oxidative addition rates in Pd-catalyzed couplings but may reduce boronic ester stability .
- Steric hindrance : Bulky substituents (e.g., methyl at C4) lower coupling efficiency due to hindered catalyst access.
- Solubility : Pyridine-containing analogs (e.g., 2-phenyl-5-boronic ester pyridine) show improved aqueous solubility, aiding bioconjugation applications .
What are best practices for purifying and storing this compound to ensure stability?
Q. Basic
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.
- Storage : Amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronic ester. Purity (>97%) is confirmed via HPLC or GC-MS .
How should researchers address contradictions in reported reaction yields or byproduct formation?
Q. Advanced
- Control experiments : Replicate conditions with standardized reagents to isolate variables (e.g., catalyst lot, solvent dryness).
- Mechanistic probes : Use ¹¹B NMR to monitor boronic ester integrity during reactions.
- Byproduct analysis : LC-MS or MALDI-TOF can identify dimerization or protodeboronation products, guiding additive selection (e.g., trifluoroethanol to suppress side reactions) .
What computational tools are recommended for predicting the compound’s reactivity or binding interactions?
Q. Advanced
- Density Functional Theory (DFT) : Models transition states in cross-coupling reactions (e.g., B3LYP/6-31G* level).
- Molecular docking : Screens interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, leveraging the thiazole’s π-π stacking potential .
How does this compound compare to other boronic ester-containing heterocycles in medicinal chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
